Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate is a compound characterized by a pyridine ring substituted with a trifluoromethyl group and a cyclopropyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug development. Understanding its structure, synthesis, reactions, and properties is essential for exploring its utility in various scientific fields.
This compound falls under the category of pyridine derivatives, specifically those containing trifluoromethyl groups, which are known for enhancing the pharmacological properties of compounds. The presence of the trifluoromethyl group often increases lipophilicity and metabolic stability, making these compounds attractive in pharmaceutical research .
The synthesis of methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate can be approached through several synthetic routes. A notable method involves starting from 6-trifluoromethylpyridine-3-carboxylic acid, which can be synthesized via various strategies including the reaction of 4,4,4-trifluoro-3-aminobutanoates with appropriate reagents to form the desired pyridine derivative .
Careful control of reaction conditions (temperature, pressure, solvent) is crucial to optimize yields and selectivity in the synthesis of this compound. The use of catalysts may also enhance reaction efficiency.
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has a complex molecular structure characterized by:
The molecular formula can be represented as , with a molecular weight calculated to be approximately 265.21 g/mol.
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate can participate in various chemical reactions:
These reactions are important for modifying the compound to enhance its biological activity or to create derivatives with different pharmacological profiles.
The mechanism of action for methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate largely depends on its interactions with biological targets. Compounds containing trifluoromethyl groups are known to influence enzyme activity and receptor binding due to their unique electronic properties.
In biological systems, this compound may act as an inhibitor or modulator of specific enzymes or receptors involved in metabolic pathways, potentially leading to therapeutic effects such as anti-inflammatory or analgesic actions. Detailed studies on its pharmacodynamics and pharmacokinetics are necessary to elucidate these mechanisms fully.
Relevant data on melting point, boiling point, and specific reactivity profiles would require empirical studies for precise determination.
Methyl 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylate has potential applications in:
Research into this compound continues to explore its full range of applications across different scientific disciplines, emphasizing its versatility as a chemical building block.
Cyclopropane ring formation on pyridine derivatives employs strategic methodologies to address steric and electronic challenges. The Simmons-Smith reaction using diiodomethane/zinc-copper couple effectively generates cyclopropyl intermediates from vinylpyridine precursors, but suffers from moderate yields (45-60%) due to zinc-carbenoid instability [1]. Advanced transition metal-catalyzed cyclopropanation with Pd(0) complexes (e.g., Pd(PPh₃)₄) enables efficient coupling between 2-vinylpyridine and trifluoromethyl halides (CF₃I), achieving yields >75% under mild conditions (25°C, 12h) [1] [7]. This method capitalizes on the π-allyl stabilization of palladium intermediates to minimize β-elimination side reactions.
Sulfonium ylide-mediated cyclization offers enhanced stereocontrol: Trifluoromethyl-containing ylides (e.g., (CF₃CH₂S⁺(CH₃)₂) react with electron-deficient pyridine alkenes via [2+1] cycloaddition, yielding cis-disubstituted cyclopropanes with >90% diastereoselectivity [7]. Rhodium-catalyzed asymmetric variants using chiral ligands (BINAP, BOX) achieve enantiomeric excess up to 88%, critical for chiral bioactive derivatives [7]. Strain analysis confirms cyclopropane ring bond angles ≈60° significantly influence conformational stability and intermolecular interactions in downstream applications [1].
Table 1: Comparative Analysis of Cyclopropanation Methods
| Method | Reagents/Catalysts | Temperature | Yield (%) | Diastereoselectivity |
|---|---|---|---|---|
| Simmons-Smith | CH₂I₂/Zn-Cu | 40°C | 45-60 | Low |
| Pd-catalyzed | CF₃I, Pd(PPh₃)₄ | 25°C | >75 | Moderate |
| Sulfonium Ylide | (CF₃CH₂S⁺(CH₃)₂, Base | 0°C to RT | 82 | >90% cis |
| Rh-catalyzed Asymmetric | CF₃CHN₂, [Rh₂(S-DOSP)₄] | -20°C | 78 | 88% ee |
Nucleophilic trifluoromethylation leverages silicon-based reagents (e.g., TMSCF₃/RbF) for SNAr reactions on halogenated pyridines. 6-Bromopyridine-3-carboxylates react with TMSCF₃ in DMF at 80°C, achieving 85% yield via in situ generation of "naked" CF₃⁻ anions [1] [7]. Electron-deficient pyridines (e.g., nitro-substituted) show enhanced reactivity due to reduced aromatic stabilization. Electrophilic pathways employ hypervalent iodine reagents (e.g., Umemoto’s reagent) for direct CF₃⁺ transfer to pyridyl lithium intermediates derived from halogen-metal exchange. This method efficiently functionalizes C2/C4 positions with 70-92% yields but requires cryogenic conditions (-78°C) [6] [9].
Halogen bonding interactions between the trifluoromethyl group and biological targets significantly enhance binding affinity. The -CF₃ group’s high electronegativity (χ = 3.98) and lipophilicity (πR = 0.88) improve membrane permeability and metabolic stability, making it indispensable in drug design [6]. For cyclopropyl-pyridine hybrids, electrophilic trifluoromethylation of cyclopropyl zinc reagents (from cyclopropyl bromide/Rieke Zn) followed by Negishi coupling installs the trifluoromethylcyclopropyl moiety intact, avoiding ring strain disruption [1] [3].
Table 2: Trifluoromethylation Approaches for Pyridine-Cyclopropane Hybrids
| Pathway | Reagent System | Substrate | Yield (%) | Key Limitation |
|---|---|---|---|---|
| Nucleophilic (SNAr) | TMSCF₃/RbF, DMF | 6-Bromo-3-picolinate | 85 | Requires electron deficiency |
| Electrophilic | CF₃I/Fe(0), DMSO | Cyclopropyl-ZnCl | 92 | Radical side products |
| Metal-mediated | [CuCF₃], Pyridine-N-oxide | 3-Iodopyridine carboxylate | 78 | Homocoupling |
| Halogen bonding | CF₃SO₂Cl, Photoredox | Cyclopropyl boronate | 81 | Scalability issues |
Esterification optimization employs Fischer–Speier methodology with sulfuric acid catalysis in refluxing methanol (65°C, 8h), but risks acid-sensitive cyclopropane ring opening. Mitsunobu esterification using DEAD/PPh₃ enables efficient coupling of sterically hindered 6-[1-(trifluoromethyl)cyclopropyl]pyridine-3-carboxylic acid with methanol, achieving 95% yield at 0°C without racemization [1] [3]. Transesterification catalysts like Ti(OⁱPr)₄ selectively convert vinyl esters to methyl esters in <3h under mild conditions, preserving the labile trifluoromethylcyclopropyl group [7].
Cross-coupling reactions leverage palladium catalysis for structural diversification:
Continuous hydrogenation over Pd/C (10 bar H₂, 50°C) reduces nitro precursors to aminopyridines with >99% conversion, minimizing over-reduction byproducts common in batch processes [9].
Table 3: Catalytic Systems for Derivative Synthesis
| Reaction Type | Catalyst System | Conditions | Yield (%) | Functional Group Tolerance |
|---|---|---|---|---|
| Mitsunobu Esterification | DEAD, PPh₃ | 0°C, THF, 2h | 95 | High (cyclopropane stable) |
| Suzuki-Miyaura Coupling | Pd(dppf)Cl₂/AsPh₃ | Toluene/H₂O, 90°C, 12h | 88 | Moderate (-CF₃ stable) |
| Buchwald-Hartwig | XPhos Pd G2, Cs₂CO₃ | Dioxane, 100°C, 8h | 82 | Low (base-sensitive groups) |
| Continuous Hydrogenation | 5% Pd/C, H₂ (10 bar) | 50°C, EtOH, flow reactor | >99 | High |
Microwave irradiation accelerates cyclopropanation and trifluoromethylation steps by 5-8x versus conventional heating. Pyridine-trifluoromethylcyclopropane formation under microwave conditions (150°C, 20 min) achieves 94% yield versus 24h at 80°C for thermal methods [1]. Ester hydrolysis–re-esterification sequences benefit from sequential microwave protocols: Hydrolysis with NaOH/H₂O (50W, 120°C, 5 min) followed by acid-catalyzed esterification (PTSA, 130°C, 10 min) delivers methyl esters in 97% purity without intermediate isolation [8].
Modular flow reactors integrate multiple transformations:
Solvent-tolerant flow systems with immobilized lipases (e.g., CAL-B) catalyze transesterification in supercritical CO₂, reducing solvent waste by 90% and achieving catalyst turnover numbers >15,000 [7]. Photochemical flow reactors with blue LEDs (456 nm) enable radical trifluoromethylation using CF₃SO₂Cl/Et₃N, minimizing thermal degradation of cyclopropane intermediates [1].
Table 4: Process Intensification Techniques
| Technology | Reaction Application | Conditions | Efficiency Gain | Limitations |
|---|---|---|---|---|
| Microwave | Cyclopropanation | 150°C, 20 min, sealed vial | 8x faster than thermal | Scalability to >100g |
| Flow Gas-Liquid | Trifluoromethylation with CF₃I | 70°C, 3 min residence | 95% conversion | Membrane fouling issues |
| Enzymatic Flow (CAL-B) | Transesterification | 40°C, scCO₂, 10 min | 90% solvent reduction | Substrate specificity |
| Photochemical Flow | Radical -CF₃ addition | 456 nm LED, RT, 5 min | No thermal degradation | Reactor fouling |
Comprehensive Compound List
CAS No.: 193419-86-2
CAS No.: 5809-08-5
CAS No.: 13966-05-7
CAS No.: 72572-96-4
CAS No.: 127886-77-5